2,6-Dichloropyrazine

Catalog No.
S601547
CAS No.
4774-14-5
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloropyrazine

CAS Number

4774-14-5

Product Name

2,6-Dichloropyrazine

IUPAC Name

2,6-dichloropyrazine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H

InChI Key

LSEAAPGIZCDEEH-UHFFFAOYSA-N

SMILES

C1=C(N=C(C=N1)Cl)Cl

Synonyms

2,6-Dichlorpyrazin; m-Dichloropyrazine;

Canonical SMILES

C1=C(N=C(C=N1)Cl)Cl
  • ATR kinase inhibitors

    A specific class of drugs targeting Ataxia-telangiectasia and Rad3-related (ATR) kinase, an enzyme involved in DNA damage repair. Studies have shown that 2,6-Dichloropyrazine can be used as a precursor in the synthesis of these inhibitors, offering potential avenues for cancer treatment [].

  • Pyridine and pyrazine compounds

    These classes of compounds are known for their diverse pharmacological activities. 2,6-Dichloropyrazine serves as a valuable starting material for the synthesis of various pyridine and pyrazine derivatives with potential applications in treating various diseases [].

Creation of Functional Materials

Beyond pharmaceuticals, 2,6-Dichloropyrazine holds potential in the development of functional materials with specific properties.

  • Oxacalixarenes containing nitrogen heterocycles: These are a class of macrocyclic compounds with unique structural features and potential applications in various fields. Research has explored the use of 2,6-Dichloropyrazine in the synthesis of oxacalixarenes containing nitrogen heterocycles, which could lead to the development of novel materials with tailored properties for specific applications.
  • Origin: 2,6-Dichloropyrazine is likely a synthetic compound, not readily found in nature. It can be produced through various laboratory methods [].
  • Significance: Research on 2,6-Dichloropyrazine is limited. However, pyrazines, in general, have diverse applications in material science, pharmaceuticals, and agriculture due to their unique chemical properties.

Molecular Structure Analysis

  • Key features: The molecule consists of a six-membered ring with two nitrogen atoms positioned opposite each other (1,4 positions) and two chlorine atoms attached to carbons 2 and 6. This creates a symmetrical structure [].
  • Notable aspects: The presence of chlorines affects the electronic properties of the ring, making it less reactive than unsubstituted pyrazines but potentially useful for introducing specific functionalities during further chemical modifications.

Chemical Reactions Analysis

  • Synthesis: There are several reported methods for synthesizing 2,6-dichloropyrazine. One common approach involves the condensation of dicarbonyl compounds with 1,2-diamines in the presence of a dehydrating agent [].

*Reaction 1: Synthesis of 2,6-Dichloropyrazine []

C2H2O2 (glyoxal) + 2 ClCH2CH2NH2 (1,2-dichloroethane-1,2-diamine) -> C4H2Cl2N2 (2,6-dichloropyrazine) + 4 H2O (water)
  • Decomposition: Information on the specific decomposition pathways of 2,6-Dichloropyrazine is limited. However, under high temperatures, it might undergo thermal decomposition to form smaller molecules like chlorides, nitrogen oxides, and carbon-based fragments.

Physical and Chemical Properties

  • Melting point: 51-56 °C []
  • Appearance: White to cream to pale yellow to pale brown crystals or powder []
  • Solubility: Data on specific solubility is limited. However, due to the presence of chlorines, it might have some solubility in organic solvents with moderate polarity.
  • Stability: Information on stability is not readily available.

Currently, there is no scientific literature available on the specific mechanism of action of 2,6-Dichloropyrazine.

  • Safety data sheets (SDS) for 2,6-Dichloropyrazine indicate potential irritation to skin and eyes [].
  • Specific data on flammability and reactivity is not available, but as with most organic compounds, it's advisable to handle it with caution and avoid open flames or strong oxidizing agents.

XLogP3

1.5

LogP

1.53 (LogP)

Melting Point

56.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4774-14-5

Wikipedia

2,6-Dichloropyrazine

General Manufacturing Information

Pyrazine, 2,6-dichloro-: ACTIVE

Dates

Modify: 2023-08-15

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